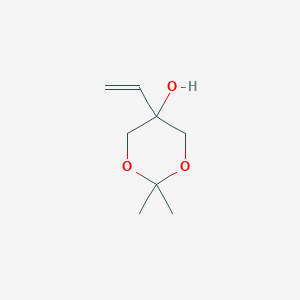

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Description

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a six-membered cyclic ketal derived from glycerol, featuring a vinyl group at the 5-position and two methyl substituents at the 2-position. This compound is synthesized via acid-catalyzed ketalization reactions, often involving glycerol and carbonyl compounds under controlled conditions . Its structure combines the rigidity of the dioxane ring with the reactivity of the vinyl group, making it a versatile intermediate in organic synthesis, particularly for constructing polycyclic frameworks in pharmaceuticals and natural products .

Properties

IUPAC Name |

5-ethenyl-2,2-dimethyl-1,3-dioxan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-8(9)5-10-7(2,3)11-6-8/h4,9H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXRFZKRWQOCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670632 | |

| Record name | 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933791-84-5 | |

| Record name | 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933791-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol typically involves a multi-step process. One common method includes the reaction of vinylmagnesium chloride with zinc(II) chloride in tetrahydrofuran (THF) and tert-butyl methyl ether (MTBE) at low temperatures . The reaction proceeds through the following stages:

- Preparation of a slurry of anhydrous zinc chloride in MTBE.

- Addition of a solution of vinylmagnesium chloride in THF to the slurry.

- Aging the suspension and then treating it with a solution of 2,2-dimethyl-1,3-dioxan-5-one in MTBE.

- Quenching the reaction with acetic acid and subsequent workup to isolate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The key steps involve careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated alcohols or hydrocarbons.

Substitution: Esters, ethers, or other substituted derivatives.

Scientific Research Applications

Synthetic Chemistry

1. Synthesis of Complex Molecules

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is utilized as a building block in the synthesis of complex organic molecules. For instance, it can be used in the preparation of various heterocyclic compounds through reactions such as:

- Aldol Reactions : It serves as a chiral auxiliary in asymmetric aldol reactions, enhancing enantioselectivity in the formation of alcohols and other functional groups .

- Cyclization Reactions : The compound can undergo cyclization to form dioxane derivatives that are useful in pharmaceuticals .

Table 1: Examples of Reactions Involving this compound

| Reaction Type | Conditions | Product Example |

|---|---|---|

| Aldol Reaction | Base-catalyzed, solvent-free | Chiral alcohols |

| Cyclization | Heat or acid-catalyzed | Dioxane derivatives |

| Reduction | Using lithium aluminum hydride | Alcohol derivatives from ketones |

Materials Science

2. Polymer Chemistry

The compound's vinyl group allows it to participate in polymerization reactions, making it valuable in creating polymers with specific properties:

- Additive Manufacturing : It can be incorporated into resins for 3D printing applications, enhancing the mechanical properties of printed objects .

- Coatings and Adhesives : Its reactivity lends itself to applications in coatings and adhesives where durability and adhesion strength are critical.

Biochemical Applications

3. Proteomics Research

In the field of biochemistry, this compound has been identified as a biochemical reagent useful for proteomics research. Its ability to modify proteins can facilitate studies on protein interactions and functions .

Case Studies

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound as a chiral auxiliary in synthesizing complex molecules with high enantioselectivity. The results showed improved yields in the target compounds compared to traditional methods.

Case Study 2: Polymer Development

Research involving the incorporation of this compound into polymer matrices revealed significant improvements in thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials for engineering applications.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or other proteins, influencing their activity or stability. The vinyl group can participate in various chemical reactions, making the compound a versatile intermediate in synthetic pathways .

Comparison with Similar Compounds

Reactivity and Selectivity

- Vinyl vs. Hydroxymethyl (Solketal) :

The vinyl group in 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol enables participation in cycloadditions and polymerizations, unlike solketal, which is prized for its stability as a bio-based solvent and fuel oxygenate . Solketal synthesis achieves higher selectivity (>80%) over 2,2-dimethyl-1,3-dioxan-5-ol due to preferential Brønsted acid-catalyzed pathways . - Phenyl vs. Vinyl Substituents :

2-Phenyl-1,3-dioxan-5-ol derivatives exhibit high cis/trans isomer selectivity (up to 93% conversion) in benzaldehyde-glycerol reactions, driven by steric and electronic effects of the aromatic ring . In contrast, the vinyl group in this compound facilitates further functionalization, as seen in photoredox-catalyzed transformations .

Physicochemical Properties

- Collision Cross Section (CCS) : Predicted CCS values (127–138 Ų) suggest moderate polarity, influenced by the vinyl group’s electron-withdrawing effects .

- Thermal Stability: Methyl and phenyl substituents enhance thermal stability compared to unsubstituted dioxanols, though vinyl groups may lower decomposition temperatures due to unsaturation .

Biological Activity

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.2 g/mol

- Structure : The compound features a dioxane ring with two ether linkages and a hydroxyl group, contributing to its solubility and reactivity.

Biological Activity Overview

The biological activity of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol can be inferred from studies on similar dioxane derivatives. Compounds in this class have been investigated for various biological activities, including antimicrobial and antifungal properties.

Potential Biological Activities

- Antimicrobial Activity : Dioxane derivatives have shown promise in inhibiting bacterial growth and fungal infections. The hydroxyl group in this compound may enhance interaction with microbial cell membranes.

- Cell Membrane Interaction : The compound's structure suggests it could interact favorably with lipid membranes, potentially influencing cell permeability.

- Reactivity with Biological Molecules : The presence of functional groups allows for interactions with nucleophiles and electrophiles, which can lead to various biochemical effects.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the potential biological activities of this compound:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 2,2-Dimethyl-1,3-dioxan-5-one | C₆H₁₀O₃ | Used in synthetic routes; potential antimicrobial |

| 4-Hydroxybutyric acid | C₄H₈O₄ | Neurological effects; differs in functionality |

| 1,3-Dioxane | C₄H₈O₂ | General solvent; limited biological activity |

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- The hydroxyl group may facilitate hydrogen bonding with biological targets.

- The vinyl group could participate in addition reactions with various substrates within biological systems.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides valuable insights:

- Antifungal Studies : Research on similar dioxane derivatives has demonstrated antifungal properties against species such as Candida albicans. These findings suggest that this compound may exhibit comparable activities.

- Toxicological Profiles : Compounds like 1,4-dioxane have been extensively studied for their toxicological effects. Although not directly applicable to this compound, understanding the safety profiles of structurally related compounds can inform risk assessments for new derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol via acetalization?

- Methodological Answer : The compound can be synthesized via glycerol acetalization with acetone under solar-light photocatalysis. Experimental design matrices (e.g., using Statgraphics Centurion software) are critical for optimizing parameters such as temperature, solvent, and catalyst loading. Randomized matrix designs help eliminate confounding variables. Post-synthesis, catalysts like acidic resins can be recovered via filtration, washed, and dried at 120°C for reuse .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer : Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy at 150°C is effective for analyzing surface interactions and functional groups. FTIR instruments equipped with environmental chambers enable in-situ monitoring of catalyst stability. Complementary methods like NMR and MS (mass spectrometry) should be used to confirm molecular structure and purity .

Advanced Research Questions

Q. How can contradictions in product selectivity between catalytic systems be resolved?

- Methodological Answer : Discrepancies in selectivity (e.g., cis vs. trans isomers) arise from competing reaction pathways. For example, cationic acidic resins favor 2-phenyl-1,3-dioxan-5-ol isomers due to steric and electronic effects. Mechanistic studies using kinetic isotope effects or DFT calculations can clarify transition states. Reaction monitoring via HPLC or GC-MS helps track intermediate formation .

Q. What is the role of camphorsulfonic acid (CSA) in synthetic applications of this compound?

- Methodological Answer : CSA (10 mol%) acts as a Brønsted acid catalyst in diastereoselective reactions, such as the formation of syn-4-(4-fluorophenyl)-2,2-dimethyl-5-vinyl-1,3-dioxane. It facilitates the activation of carbonyl groups and stabilizes intermediates, enabling quantitative yields. Pairing CSA with 2,2-dimethoxypropane enhances acetal formation efficiency .

Q. How can diastereoselective synthesis be achieved using this compound?

- Methodological Answer : Diastereoselectivity is controlled by steric and electronic factors during cyclization. For example, optically active nitrosulfoxides derived from 2-phenyl-5-vinyl-1,3-dioxan-5-ol yield diastereomers with >64% excess. Chiral HPLC or X-ray crystallography is essential for resolving stereoisomers and assigning configurations .

Methodological and Application-Oriented Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for this compound?

- Methodological Answer : Statgraphics Centurion software enables factorial design and response surface modeling to optimize variables (e.g., temperature, molar ratios). Randomization minimizes bias, while ANOVA identifies significant factors. For instance, glycerol conversion >93% and acetal yields >61% were achieved via DoE in benzaldehyde acetalization .

Q. What are the applications of this compound in bioactive molecule synthesis?

- Methodological Answer : The vinyl and dioxane moieties serve as protecting groups in polyhydroxylated cyclopentane β-amino acid synthesis. For example, lithium aluminum hydride reduction of ester derivatives yields 2-vinyl-1,3-diols, which are key intermediates for antiviral or glycosidase inhibitors .

Q. How do structural modifications impact physicochemical properties?

- Methodological Answer : Substituents like vinyl groups enhance solubility in non-polar solvents, while hydroxyl groups increase hydrophilicity. pH-dependent behavior (e.g., pKa ~4–8) can be studied via titration or UV-Vis spectroscopy. Derivatives like nonyl-4-(hydroxymethyl)-1,3-dioxan-5-ol show concentration-dependent pH shifts in aqueous solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.